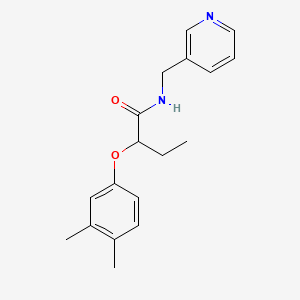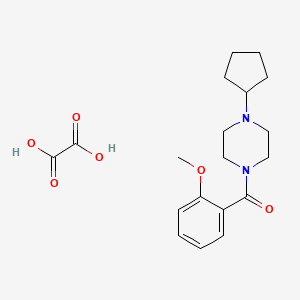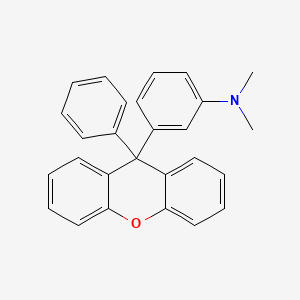
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR has been implicated in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases.
作用機序
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and synaptic plasticity. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurodegenerative diseases.
実験室実験の利点と制限
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments, including its selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide also has some limitations, including its short half-life and the need for specialized equipment to study its effects on the α7 nAChR.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists that can be used for therapeutic purposes. Another area of interest is the investigation of the effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide on other physiological and pathological processes, such as pain, addiction, and cancer. Finally, the development of new delivery methods for 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity.
合成法
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with 3-bromomethylpyridine to form 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. This intermediate is then converted to 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide through a series of reactions involving reduction, protection, and deprotection steps.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in various animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to improve cognitive function and memory in animal models of aging and traumatic brain injury.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-16-8-7-13(2)14(3)10-16)18(21)20-12-15-6-5-9-19-11-15/h5-11,17H,4,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQOICIYYXYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)


![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B4891869.png)